molecular formula C15H15ClO2S B13636993 (2,4-Dimethylphenyl)(phenyl)methanesulfonyl chloride

(2,4-Dimethylphenyl)(phenyl)methanesulfonyl chloride

Cat. No.: B13636993
M. Wt: 294.8 g/mol
InChI Key: IOOOJYZLMUYNHX-UHFFFAOYSA-N
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Description

(2,4-Dimethylphenyl)(phenyl)methanesulfonyl chloride is an organosulfur compound with the molecular formula C15H15ClO2S and a molecular weight of 294.79 g/mol . This compound is known for its reactivity and is used in various chemical reactions and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2,4-Dimethylphenyl)(phenyl)methanesulfonyl chloride typically involves the reaction of 2,4-dimethylphenylmagnesium bromide with phenylmethanesulfonyl chloride under controlled conditions. The reaction is carried out in an inert atmosphere, usually under nitrogen or argon, to prevent any unwanted side reactions. The reaction mixture is then quenched with water and extracted with an organic solvent to isolate the desired product .

Industrial Production Methods

On an industrial scale, the production of this compound involves similar synthetic routes but with optimized reaction conditions to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

(2,4-Dimethylphenyl)(phenyl)methanesulfonyl chloride undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

    Sulfonamides: Formed from the reaction with amines.

    Sulfonates: Formed from the reaction with alcohols.

    Sulfides and Thiols: Formed from reduction reactions.

Scientific Research Applications

(2,4-Dimethylphenyl)(phenyl)methanesulfonyl chloride has a wide range of applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis, particularly in the formation of sulfonamides and sulfonates.

    Biology: Employed in the modification of biomolecules for studying protein functions and interactions.

    Medicine: Investigated for its potential use in drug development and as a building block for pharmaceuticals.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of (2,4-Dimethylphenyl)(phenyl)methanesulfonyl chloride involves its reactivity as an electrophile. The sulfonyl chloride group is highly reactive towards nucleophiles, leading to the formation of various derivatives. The molecular targets and pathways involved depend on the specific reaction and the nucleophile used .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to the presence of both 2,4-dimethylphenyl and phenyl groups, which can influence its reactivity and the types of reactions it undergoes. This makes it a versatile reagent in organic synthesis and industrial applications .

Properties

Molecular Formula

C15H15ClO2S

Molecular Weight

294.8 g/mol

IUPAC Name

(2,4-dimethylphenyl)-phenylmethanesulfonyl chloride

InChI

InChI=1S/C15H15ClO2S/c1-11-8-9-14(12(2)10-11)15(19(16,17)18)13-6-4-3-5-7-13/h3-10,15H,1-2H3

InChI Key

IOOOJYZLMUYNHX-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C=C1)C(C2=CC=CC=C2)S(=O)(=O)Cl)C

Origin of Product

United States

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